molecular formula C19H23N3OS B4678257 N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA

N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA

Cat. No.: B4678257
M. Wt: 341.5 g/mol
InChI Key: DVADHFGMVRLURK-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea linkage between two aromatic rings, one of which is substituted with a methylsulfanyl group and the other with a pyrrolidinylmethyl group

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-6-4-5-17(13-18)21-19(23)20-16-9-7-15(8-10-16)14-22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADHFGMVRLURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea typically involves the reaction of 3-(methylsulfanyl)aniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Methylsulfanyl)phenyl]-2-(1-naphthyl)acetamide
  • 1-[3-(Methylsulfanyl)phenyl]-3-({(2R,4S,5S)-5-[(4-phenyl-1-piperazinyl)methyl]-1-azabicyclo[2.2.2]oct-2-yl}methyl)urea

Uniqueness

N-[3-(Methylsulfanyl)phenyl]-N’-[4-(1-pyrrolidinylmethyl)phenyl]urea is unique due to the presence of both a methylsulfanyl group and a pyrrolidinylmethyl group, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound versatile for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
N-[3-(METHYLSULFANYL)PHENYL]-N'-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA

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